3-(6-Amino-1h-indazol-1-yl)propanoic acid
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Overview
Description
3-(6-Amino-1h-indazol-1-yl)propanoic acid is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free reactions and the use of environmentally friendly catalysts are often employed to minimize byproducts and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(6-Amino-1h-indazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
3-(6-Amino-1h-indazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(6-Amino-1h-indazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 3-Amino-1H-indazole-1-carboxamide
- 3-(1H-Indazol-6-yl)propanoic acid
- 2-Amino-3-(1H-indol-3-yl)propanoic acid
Comparison: Compared to these similar compounds, 3-(6-Amino-1h-indazol-1-yl)propanoic acid stands out due to its unique combination of the indazole ring with the propanoic acid side chain.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-(6-aminoindazol-1-yl)propanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-8-2-1-7-6-12-13(9(7)5-8)4-3-10(14)15/h1-2,5-6H,3-4,11H2,(H,14,15) |
InChI Key |
ZRBLTNKJTPBEOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N(N=C2)CCC(=O)O |
Origin of Product |
United States |
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